4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic organic compound with the molecular formula C20H22N2O2S This compound features a benzamide core substituted with a butoxy group and a cyano-tetrahydrobenzothiophene moiety
Mechanism of Action
Target of Action
The primary targets of 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide are JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation.
Mode of Action
this compound interacts with its targets by inhibiting their activity . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the JNK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of cellular processes controlled by JNK2 and JNK3 kinases . By inhibiting these kinases, the compound can potentially influence inflammation, cell death, and differentiation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.
Attachment of the Butoxy Group: The butoxy group is typically introduced through etherification reactions, using butanol and a suitable leaving group.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through amide bond formation reactions using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The benzamide and butoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the butoxy group and the specific positioning of the cyano and benzamide groups contribute to its distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-12-24-15-10-8-14(9-11-15)19(23)22-20-17(13-21)16-6-4-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYGTJABUECTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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